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Compound of Interest

Compound Name: 4'-Bromovalerophenone

Cat. No.: B053498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4'-Bromovalerophenone is a versatile bifunctional molecule that serves as a key building

block in organic synthesis. Its structure, featuring a ketone carbonyl group and a bromine-

substituted aromatic ring, allows for a diverse range of chemical transformations. This makes it

a valuable precursor in the synthesis of complex organic molecules, particularly in the

development of novel therapeutic agents. The valerophenone backbone can engage in

interactions with hydrophobic pockets within proteins, while the bromo-substituent provides a

reactive handle for the introduction of various functionalities through cross-coupling reactions,

enhancing the compound's utility in medicinal chemistry.[1] This document provides detailed

application notes and experimental protocols for the use of 4'-Bromovalerophenone in the

synthesis of bioactive compounds.

Physicochemical Properties and Data
A comprehensive summary of the physical and chemical properties of 4'-
Bromovalerophenone is presented below. This data is essential for its proper handling,

storage, and application in synthetic protocols.
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Property Value Reference

Molecular Formula C₁₁H₁₃BrO

Molecular Weight 241.12 g/mol

CAS Number 7295-44-5

Appearance Yellow crystalline powder [2]

Melting Point 34-36 °C

Boiling Point 168-169 °C at 20 mmHg

Purity Typically ≥95% [1]

Solubility
Soluble in chloroform and ethyl

acetate (sparingly)

Applications in the Synthesis of Bioactive
Molecules
4'-Bromovalerophenone is a valuable starting material for the synthesis of a variety of

biologically active compounds. Its utility is particularly pronounced in the development of

enzyme inhibitors, which are crucial in the treatment of numerous diseases.

Precursor to Cholinesterase Inhibitors
Derivatives of 4'-Bromovalerophenone have been investigated for their potential to inhibit

acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are key

targets in the therapeutic management of neurodegenerative disorders such as Alzheimer's

disease. The general strategy involves utilizing the bromo-substituent for palladium-catalyzed

cross-coupling reactions to introduce nitrogen-containing heterocyclic moieties, which are

known to interact with the active site of cholinesterases.

The following workflow illustrates the general synthetic approach from 4'-
Bromovalerophenone to potential cholinesterase inhibitors.
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(e.g., with Pyridine-4-boronic acid) 4'-(Pyridin-4-yl)valerophenone Reduction, Amination, etc. Potential Cholinesterase Inhibitor
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Caption: General workflow for the synthesis of potential cholinesterase inhibitors.

Experimental Protocols
Detailed methodologies for key experiments involving 4'-Bromovalerophenone are provided

below. These protocols are intended to serve as a guide for researchers in the lab.

Protocol 1: Synthesis of 4'-Bromovalerophenone
This protocol describes the synthesis of 4'-Bromovalerophenone from 4-bromo-N,N-

dimethylbenzamide.

Materials:

4-bromo-N,N-dimethylbenzamide

2,6-di-tert-butyl-4-methylpyridine (DTBMP)

Trifluoromethanesulfonic anhydride (Tf₂O)

Dichloromethane (CH₂Cl₂)

Butylmagnesium bromide in ether (Et₂O)

15% aqueous hydrochloric acid

Ether (Et₂O)

Saturated saline solution
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Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Cool a solution of 4-bromo-N,N-dimethylbenzamide (1.0 eq.) and 2,6-di-tert-butyl-4-

methylpyridine (1.2 eq.) in dichloromethane (5 mL) to -78 °C.

Slowly add trifluoromethanesulfonic anhydride (1.2 eq.) dropwise to the cooled solution.

Gradually warm the reaction mixture to 0 °C over a period of 2 hours.

Cool the mixture back down to -78 °C.

Slowly add a solution of butylmagnesium bromide (1.0 eq.) in ether dropwise.

Continue stirring at -78 °C for 2 hours.

Quench the reaction by adding 15% aqueous hydrochloric acid (5 mL).

Separate the organic layer and extract the aqueous phase with ether (3 x 5 mL).

Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium

sulfate.

Filter the solution and concentrate under reduced pressure.

Purify the crude product by silica gel flash column chromatography to obtain 4'-
Bromovalerophenone.[2]

Quantitative Data:
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Reactant Molar Eq.

4-bromo-N,N-dimethylbenzamide 1.0

2,6-di-tert-butyl-4-methylpyridine 1.2

Trifluoromethanesulfonic anhydride 1.2

Butylmagnesium bromide 1.0

Protocol 2: Suzuki Cross-Coupling of 4'-
Bromovalerophenone with 4-Pyridineboronic Acid
This protocol details the synthesis of 4'-(pyridin-4-yl)valerophenone, a key intermediate for

certain cholinesterase inhibitors, via a Suzuki cross-coupling reaction.

Materials:

4'-Bromovalerophenone

4-Pyridineboronic acid

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Potassium carbonate (K₂CO₃)

Acetonitrile (MeCN)

Water (H₂O)

Silica gel for column chromatography

Ethyl acetate

Procedure:

To a flask equipped with a magnetic stirrer and condenser, add 4'-Bromovalerophenone
(1.2 eq.), 4-pyridineboronic acid (1.0 eq.), potassium carbonate (3.0 eq.), and Pd(dppf)Cl₂ (3

mol%).
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Add a 4:1 mixture of acetonitrile and water.

Reflux the reaction mixture at 80 °C for 1-2 hours in an oil bath.

After cooling to room temperature, add silica gel to the flask and remove the solvent under

reduced pressure until a free-flowing powder is obtained.

Purify the product by dry loading onto a silica gel column and eluting with ethyl acetate.

Quantitative Data:

Reactant Molar Eq. / Mol %

4'-Bromovalerophenone 1.2

4-Pyridineboronic acid 1.0

Potassium carbonate 3.0

Pd(dppf)Cl₂ 3 mol%

Note: Yields for this specific reaction can be variable, with reports of up to 90% under optimized

conditions.

Protocol 3: Heck Reaction of 4'-Bromovalerophenone
This protocol provides a general procedure for the Heck reaction, which can be used to

introduce alkenyl groups to the 4'-position of the valerophenone core.

Materials:

4'-Bromovalerophenone

Alkene (e.g., styrene, acrylate)

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)
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Triethylamine (Et₃N) or other suitable base

Appropriate solvent (e.g., DMF, acetonitrile)

Procedure:

In a reaction vessel, combine 4'-Bromovalerophenone, the alkene, palladium(II) acetate,

and triphenylphosphine.

Add the solvent and the base.

Heat the reaction mixture to the required temperature (typically 80-140 °C) and monitor the

reaction progress by TLC or GC.

Upon completion, cool the reaction mixture, dilute with water, and extract with a suitable

organic solvent.

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

Reactant/Catalyst Stoichiometry

4'-Bromovalerophenone 1.0 eq.

Alkene 1.1 - 1.5 eq.

Pd(OAc)₂ 1-5 mol%

PPh₃ 2-10 mol%

Base 1.5 - 3.0 eq.

Note: Reaction conditions, including solvent, base, and temperature, should be optimized for

the specific alkene substrate being used.
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Reaction Pathways and Logical Relationships
The diverse reactivity of 4'-Bromovalerophenone allows for its participation in several key

synthetic transformations. The following diagram illustrates the major reaction pathways.

Reaction Types

Product Classes

4-Bromovalerophenone

Suzuki Coupling
(with R-B(OH)2)

Heck Reaction
(with Alkene)

Carbonyl Reduction
(e.g., NaBH4)

Oxidation
(e.g., KMnO4)

4'-Aryl-valerophenones 4'-Alkenyl-valerophenones 1-(4-Bromophenyl)pentan-1-ol 4-Bromobenzoic acid

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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